RME1 is classified as a zinc finger protein, a type of transcription factor involved in DNA binding. It is specifically found in yeast and has been studied extensively within the context of yeast genetics and cellular differentiation processes. The gene was first identified through its role in regulating meiosis, particularly in how it interacts with other regulatory proteins to influence cellular responses to environmental signals .
The synthesis of RME1 protein can be accomplished through several methods, primarily using recombinant DNA technology. The most common approaches include:
For instance, using a coupled transcription-translation system, researchers can generate RME1 protein by providing plasmid DNA containing the RME1 coding sequence along with necessary components like ribosomes, tRNA, and amino acids.
The molecular structure of RME1 features three distinct C2H2 zinc finger domains that are crucial for its function as a transcription factor. Each zinc finger consists of a specific arrangement of cysteine and histidine residues that coordinate zinc ions, stabilizing the structure necessary for DNA binding.
Key structural data includes:
RME1 functions primarily through its interaction with DNA. The key reactions involved include:
These interactions are often studied using techniques such as electrophoretic mobility shift assays (EMSA) to observe binding dynamics and chromatin immunoprecipitation (ChIP) assays to confirm in vivo interactions .
RME1 operates through a well-defined mechanism involving:
Quantitative studies indicate that mutations within the zinc finger domains significantly impair RME1's ability to bind DNA and regulate target genes effectively .
RME1 exhibits several notable physical and chemical properties:
Experimental analyses have shown that alterations in metal ion concentrations can affect both the structural stability and functional capacity of RME1 .
RME1 has significant applications in various scientific fields:
The RME1 (Regulator of Meiosis 1) gene is located on chromosome VII of Saccharomyces cerevisiae at systematic locus YGR044C. It spans 1,302 base pairs and encodes a 300-amino-acid polypeptide with a molecular weight of 33.9 kDa [2] [6]. The promoter region of RME1 contains a consensus binding site (5'-TGTTCGGTAA-3') for the a1-α2 heterodimer repressor complex, which directly silences transcription in diploid (a/α) cells [6] [7]. Deletion of this repression site abolishes a1-α2-mediated control, confirming direct transcriptional regulation [6]. Genetic analyses reveal that RME1 null mutants (e.g., rim1Δ) exhibit partially defective sporulation due to derepression of the meiotic activator IME1 [1] [6].
Table 1: Genomic Features of RME1 in S. cerevisiae
Feature | Detail |
---|---|
Chromosomal Location | VII (YGR044C) |
Gene Length | 1,302 bp |
Protein Length | 300 amino acids |
Molecular Weight | 33.9 kDa |
Repressor Binding Site | 5'-TGTTCGGTAA-3' (a1-α2 complex) |
Null Mutant Phenotype | Partial meiotic defect, sporulation deficiency |
Rme1p is a member of the C₂H₂ zinc finger (ZF) transcription factor family. Its structure includes three tandem C₂H₂ ZF motifs near the N-terminus (residues 40–62, 68–90, and 96–118), where two conserved cysteine and histidine residues coordinate zinc ions for structural stability [2] [8]. Mutagenesis studies demonstrate that serine substitutions at cysteine residues within any ZF abolish Rme1p function, confirming their essential role in DNA binding or protein folding [1] [6]. The C-terminus contains an acidic domain enriched in aspartate and glutamate residues (e.g., D₂₄₅-E₂₆₀), which enhances transcriptional activation [1] [3]. Structural analyses reveal that a C-terminal α-helix (residues 250–270) is critical for DNA binding in vivo; deletions or mutations in this region reduce sporulation repression by >80% [3]. Rme1p binds to Rme1 Response Elements (RREs) in target promoters (e.g., IME1 and CLN2) as a monomer [2] [7].
Table 2: Functional Domains of Rme1p
Domain | Position | Function | Mutagenesis Effect |
---|---|---|---|
Zinc Finger 1 | 40–62 | DNA binding specificity | Complete loss of repression |
Zinc Finger 2 | 68–90 | Protein-DNA stability | Partial loss of function |
Zinc Finger 3 | 96–118 | Target recognition | Complete loss of repression |
Acidic Domain | 200–230 | Transcriptional activation | Reduced activation of CLN2 |
C-terminal α-Helix | 250–270 | DNA binding in vivo | 80% loss of sporulation repression |
Rme1p is evolutionarily conserved across ascomycete fungi. In Candida albicans, the ortholog CaRme1p (ORF 19.749) shares 32% sequence identity with ScRme1p and regulates hyphal development and chlamydosporulation [4] [9]. Chromatin immunoprecipitation assays show that CaRme1p binds promoters of chlamydospore-specific genes (e.g., CHS2 and GLY1), activating their expression during nutrient starvation [4]. Deletion of RME1 abolishes chlamydospore formation in C. albicans, C. dubliniensis, and C. tropicalis, while its overexpression induces sporulation independently of environmental cues [4] [9]. Auto-regulatory feedback is observed in Candida species, where Rme1p expression becomes self-sustaining after initial induction by starvation signals [9]. Other orthologs include Aspergillus nidulans RmeA (28% identity), which controls conidiation, and Schizosaccharomyces pombe Rme1-like (25% identity), though its function remains uncharacterized [4].
Table 3: RME1 Orthologs in Fungal Species
Species | Ortholog | Identity | Function |
---|---|---|---|
Saccharomyces cerevisiae | RME1 | 100% | Represses meiosis, activates mitosis |
Candida albicans | CaRME1 | 32% | Controls chlamydospore formation |
Candida dubliniensis | CdRME1 | 30% | Essential for chlamydosporulation |
Aspergillus nidulans | RmeA | 28% | Regulates asexual conidiation |
RME1 transcription is tightly coupled to cell cycle progression and environmental cues in S. cerevisiae. In haploid cells, RME1 mRNA peaks during G1/S phase, driven by promoter activation involving the transcription factor SBF [5] [10]. Single-molecule RNA FISH experiments show that RME1 transcripts exhibit a half-life of 56.9 minutes, with median cellular abundance of 1,441 ± 441 molecules [2] [5]. Osmotic stress induces Hog1 kinase-dependent suppression of RME1, reducing its expression by >50% within 20 minutes [5]. This repression aligns with G1 arrest, as RME1-activated targets like CLN2 (G1 cyclin) are simultaneously downregulated [5] [10]. In diploids, RME1 is constitutively repressed by a1-α2, except in transient metabolic states where glucose depletion may cause derepression [6]. Candida albicans displays biphasic RME1 expression: an initial phase induced by nutrient starvation (independent of CaRme1p), and a sustained phase requiring CaRme1p autoregulation [4] [9].
Table 4: Expression Dynamics of RME1 Under Key Conditions
Condition | Expression Change | Regulators | Functional Outcome |
---|---|---|---|
G1/S phase (haploids) | ↑ 3.5-fold | SBF transcription factor | Activates CLN2, promotes mitosis |
Osmotic stress | ↓ >50% | Hog1 kinase | G1 arrest, meiotic inhibition |
Nutrient starvation (C. albicans) | Biphasic induction | Autoregulation | Chlamydospore formation |
Diploid cell status | Constitutive repression | a1-α2 repressor complex | Permits meiosis initiation |
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